Distinct Binding Mode and Kinetics at the Colchicine Site of Tubulin
The active moiety avanbulin (BAL27862) binds to the colchicine site of tubulin with an apparent dissociation constant (Kd) of 244 ± 30 nM and inhibits tubulin assembly with an IC50 of 1.4 μM [1]. Critically, the kinetics of BAL27862 binding to tubulin were distinct from those of colchicine, with evidence of competition between BAL27862 and colchicine for binding [1]. Comparative analyses of the effects of BAL27862 and colchicine on the microtubule mitotic spindle and in tubulin protease-protection experiments suggest different outcomes of tubulin binding, indicating a unique molecular interaction profile that differentiates it from the classic colchicine site binder [1].
| Evidence Dimension | Tubulin binding affinity and inhibition of assembly |
|---|---|
| Target Compound Data | Apparent Kd = 244 ± 30 nM; IC50 for tubulin assembly = 1.4 μM |
| Comparator Or Baseline | Colchicine (same binding site, different kinetics and functional outcomes) |
| Quantified Difference | Binding kinetics are distinct; functional effects on mitotic spindle differ despite occupying the same site. |
| Conditions | In vitro tubulin-binding assays, X-ray crystallography, and cell-based assays on microtubule organization. |
Why This Matters
This confirms the compound is not a simple colchicine mimic, offering a distinct mechanistic profile with potential for differential therapeutic effects and activity in resistant models.
- [1] Prota AE, Danel F, Bachmann F, et al. The novel microtubule-destabilizing drug BAL27862 binds to the colchicine site of tubulin with distinct effects on microtubule organization. J Mol Biol. 2014;426(8):1848-1860. PMID: 24530796. View Source
